2-Bromo-6-(bromomethyl)benzonitrile CAS number and chemical properties
2-Bromo-6-(bromomethyl)benzonitrile CAS number and chemical properties
Executive Summary
This technical guide profiles 2-Bromo-6-(bromomethyl)benzonitrile (CAS 1243536-87-9), a highly specialized halogenated building block used in the synthesis of polycyclic heterocycles.[1] Distinguished by its dense functionalization—containing an aryl nitrile, an aryl bromide, and a reactive benzylic bromide within a 1,2,3-trisubstituted benzene core—this molecule serves as a "linchpin" intermediate.[1] It is particularly valued in medicinal chemistry for accessing isoindolinones , quinazolines , and phthalazines via cascade cyclization reactions.[1]
This guide provides a validated synthetic route, reactivity analysis, and safety protocols, designed for researchers requiring high-fidelity data for drug discovery campaigns.[1]
Chemical Identity & Physical Properties[1][2][3][4][5]
The molecule is defined by the "ortho-ortho" substitution pattern relative to the nitrile group, creating significant steric crowding that drives specific cyclization pathways.[1]
| Property | Data |
| Chemical Name | 2-Bromo-6-(bromomethyl)benzonitrile |
| CAS Number | 1243536-87-9 |
| Molecular Formula | C₈H₅Br₂N |
| Molecular Weight | 274.94 g/mol |
| Structure Description | Benzonitrile core with bromine at C2 and bromomethyl at C6.[1][2][3][4][5][6][7][8][9] |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DCM, THF, DMF; insoluble in water.[1] |
| Stability | Moisture sensitive (benzylic bromide hydrolysis); Light sensitive.[1] |
| Precursor | 2-Bromo-6-methylbenzonitrile (CAS 77532-78-6) |
Synthetic Methodology
Synthesis Strategy: Radical Bromination
The most reliable route to 2-Bromo-6-(bromomethyl)benzonitrile is the radical bromination of the commercially available precursor 2-bromo-6-methylbenzonitrile .[1] This reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).[1]
Mechanism: The reaction proceeds via a free-radical chain mechanism.[1] The steric bulk of the ortho-bromo and ortho-cyano groups prevents over-bromination (gem-dibromination) if stoichiometry is strictly controlled, but care must be taken to avoid benzylic coupling byproducts.[1]
Validated Protocol
Note: All steps must be performed in a fume hood due to the lachrymatory nature of benzyl bromides.
Reagents:
-
2-Bromo-6-methylbenzonitrile (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide[1]
-
Solvent: Carbon tetrachloride (CCl₄) or Trifluorotoluene (green alternative)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-bromo-6-methylbenzonitrile in anhydrous CCl₄ (0.2 M concentration).
-
Addition: Add NBS and AIBN to the solution at room temperature.
-
Initiation: Heat the mixture to reflux (77°C for CCl₄). Ensure vigorous stirring.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][10] The reaction is typically complete in 4–6 hours.[1]
-
Work-up: Cool to 0°C to precipitate succinimide. Filter off the solid.[1]
-
Purification: Concentrate the filtrate in vacuo. Recrystallize from heptane or purify via rapid silica filtration (to avoid hydrolysis on acidic silica).[1]
Synthesis Pathway Diagram[1]
Figure 1: Radical bromination pathway transforming the methyl precursor to the target benzylic bromide.[1]
Reactivity Profile & Applications
The core value of CAS 1243536-87-9 lies in its orthogonal reactivity .[1] It possesses three distinct reactive sites that can be engaged sequentially:
-
Benzylic Bromide: Highly electrophilic; reacts with amines, thiols, and alkoxides (Sɴ2).[1]
-
Aryl Nitrile: Susceptible to hydrolysis or nucleophilic attack (e.g., Pinner reaction).[1]
-
Aryl Bromide: Partner for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
"Ortho-Effect" Cyclizations
The proximity of the bromomethyl group to the nitrile allows for rapid formation of fused rings.[1]
Application 1: Isoindolinone Synthesis Reaction with primary amines leads to Sɴ2 displacement of the benzylic bromide followed by spontaneous intramolecular attack on the nitrile (and subsequent hydrolysis) to form 4-bromo-isoindolin-1-ones .[1] These scaffolds are privileged structures in PARP inhibitors and kinase inhibitors.[1]
Application 2: Quinazoline Synthesis Reaction with amidines or guanidines can yield 5-bromo-quinazolines , utilizing the nitrile carbon as the ring-closing center.[1]
Divergent Synthesis Diagram[1]
Figure 2: Divergent synthetic utility of the scaffold, highlighting access to distinct heterocyclic classes.[1]
Safety & Handling Protocols
Hazard Classification:
-
Corrosive (Skin/Eye): Benzylic bromides are potent alkylating agents.[1]
-
Lachrymator: Causes severe eye irritation and tearing.[1]
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
Operational Safety:
-
Containment: Handle exclusively in a functioning fume hood.
-
Neutralization: Keep a solution of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills (deactivates the alkyl bromide).[1]
-
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.[1]
References
-
Accela ChemBio. (2024).[1] Product Catalog: 2-Bromo-6-(bromomethyl)benzonitrile (CAS 1243536-87-9).[1][6][7] Retrieved from [1]
-
PubChem. (2025).[1][9] Compound Summary: 2-Bromo-6-methylbenzonitrile (Precursor CAS 77532-78-6).[1] National Library of Medicine.[1] Retrieved from [1]
-
BenchChem. (2025).[1][10] Application Note: Bromomethyl benzonitriles in Pharmaceutical Intermediate Synthesis. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-(Bromomethyl)benzonitrile derivatives. Retrieved from [1]
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